molecular formula C7H9NO3 B1343871 Ethyl 5-methyloxazole-2-carboxylate CAS No. 33123-68-1

Ethyl 5-methyloxazole-2-carboxylate

Cat. No. B1343871
Key on ui cas rn: 33123-68-1
M. Wt: 155.15 g/mol
InChI Key: AVQLWUGRGBPYLN-UHFFFAOYSA-N
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Patent
US08822486B2

Procedure details

To a stirred solution of ethyl 2-(acetonylamino)-2-oxo-acetate (9.2 g, 53.12 mmol) in toluene (100.0 mL), is added POCl3 (4.95 mL, 53.12 mmol) and the reaction mixture is refluxed for 16 hours. The reaction mixture is cooled, added portionwise to water (100.0 mL) and stirred vigorously. The organic layer is washed with saturated NaHCO3 solution (2×50 mL), water (2×50 mL), dried over Na2SO4, and evaporated under reduced pressure. The crude material is purified by silica gel chromatography eluting with hexane:ethyl acetate (8.0:2.0) to give the title compound (5.1 g, 61.9%) as a yellow oil. ESI/MS m/z 156.2.1 (M+H)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
61.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]([CH3:4])=O.O=P(Cl)(Cl)Cl.O>C1(C)C=CC=CC=1>[CH3:4][C:2]1[O:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][CH:1]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C(=O)C)NC(C(=O)OCC)=O
Name
Quantity
4.95 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
The organic layer is washed with saturated NaHCO3 solution (2×50 mL), water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (8.0:2.0)

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 61.9%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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